
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is a chemical compound that features a bromine atom, a difluoroethyl group, and an amino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-nitrophenol.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Fluorination: The amino group is then reacted with a difluoroethylating agent, such as 1,1-difluoroethane, under basic conditions to introduce the difluoroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the effects of natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-1,1-difluoroethyl)-5-bromophenol involves its interaction with specific molecular targets. The difluoroethyl group can mimic hydroxyl groups, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This bioisosteric replacement can lead to the modulation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Amino-1,1-difluoroethyl)phenol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(2-Amino-1,1-difluoroethyl)-1H-benzimidazole-5-sulfonic acid: Contains a benzimidazole ring, offering different biological activities.
3-(2-Amino-1,1-difluoroethyl)cyclohexanone: Features a cyclohexanone ring, leading to different chemical properties.
Uniqueness
2-(2-Amino-1,1-difluoroethyl)-5-bromophenol is unique due to the presence of both a bromine atom and a difluoroethyl group on the phenol ring
Eigenschaften
Molekularformel |
C8H8BrF2NO |
|---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
2-(2-amino-1,1-difluoroethyl)-5-bromophenol |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-2-6(7(13)3-5)8(10,11)4-12/h1-3,13H,4,12H2 |
InChI-Schlüssel |
LMYMQUBTGJVJSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


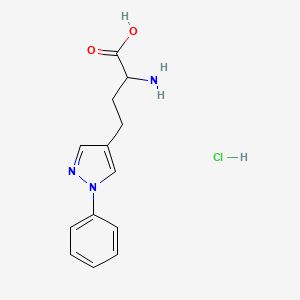
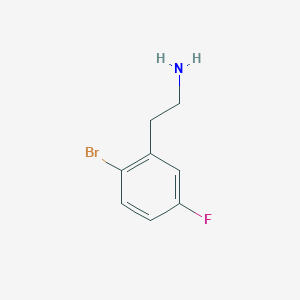

![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


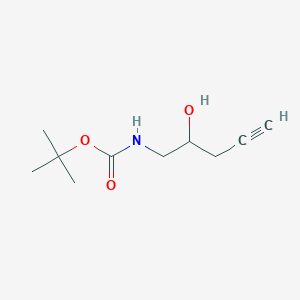
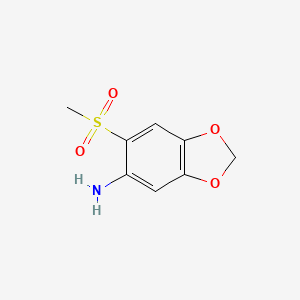
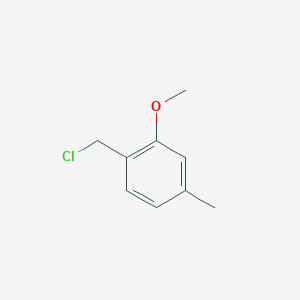
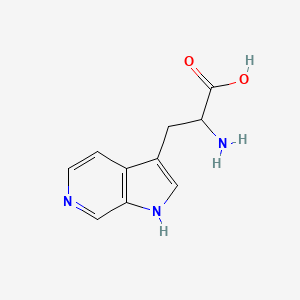
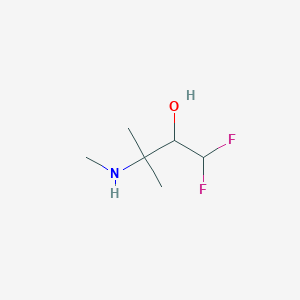
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

